N-stearoyl 4-hydroxysphinganine (Saccharomyces Cerevisiae)
Description
N-Stearoyl 4-hydroxysphinganine (CAS 475995-75-6) is a bioactive sphingolipid derivative characterized by an 18-carbon stearoyl (C18:0) acyl chain linked to a 4-hydroxysphinganine backbone. It is naturally present in yeast (Saccharomyces cerevisiae), fungi, plants, and mammalian tissues . This compound plays critical roles in maintaining skin barrier integrity, regulating epidermal cell growth and apoptosis, and exhibiting antimicrobial and anti-inflammatory properties . Its molecular formula, C₃₆H₇₃NO₄, reflects a long hydrophobic tail and polar hydroxyl/amine groups, enabling integration into lipid bilayers while participating in hydrogen bonding . It is widely used in lipidomic studies as an internal standard for quantifying ceramides in skin samples .
Properties
IUPAC Name |
N-(1,3,4-trihydroxyoctadecan-2-yl)octadecanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H73NO4/c1-3-5-7-9-11-13-15-17-18-19-21-23-25-27-29-31-35(40)37-33(32-38)36(41)34(39)30-28-26-24-22-20-16-14-12-10-8-6-4-2/h33-34,36,38-39,41H,3-32H2,1-2H3,(H,37,40) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEZRNEGTKRQRFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC(CO)C(C(CCCCCCCCCCCCCC)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H73NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
584.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-stearoyl 4-hydroxysphinganine typically involves the acylation of 4-hydroxysphinganine with stearic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions . The reaction conditions often include a temperature range of 0-25°C and a reaction time of 12-24 hours .
Industrial Production Methods
Industrial production of N-stearoyl 4-hydroxysphinganine involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as column chromatography and recrystallization .
Chemical Reactions Analysis
Biosynthetic Acylation Reaction
The primary synthesis involves the condensation of 4-hydroxysphinganine (phytosphingosine) with stearic acid (C₁₈:0) via an amide bond. This reaction is catalyzed by acyl-CoA-dependent ceramide synthases in Saccharomyces cerevisiae .
| Reactants | Enzyme/System | Products | Byproducts |
|---|---|---|---|
| 4-hydroxysphinganine + stearoyl-CoA | Ceramide synthase (Lag1/Lac1 complex) | N-stearoyl 4-hydroxysphinganine | Coenzyme A + H⁺ |
-
Key Features :
Hydroxylation Modifications
The C-4 hydroxyl group on the sphingoid base is introduced by Sur2/Syr2 , a hydroxylase acting on dihydroceramide precursors . This step distinguishes phytoceramides from non-hydroxylated counterparts.
| Substrate | Enzyme | Product | Cofactors |
|---|---|---|---|
| Dihydroceramide (C18:0) | Sur2/Syr2 | N-stearoyl 4-hydroxysphinganine | O₂, NADPH |
-
Experimental Data :
Inositol Phosphorylation (Complex Sphingolipid Formation)
N-stearoyl 4-hydroxysphinganine serves as a precursor for inositol phosphoceramide (IPC) , the first complex sphingolipid in yeast. This reaction is mediated by IPC synthase (Aur1) .
| Substrate | Enzyme | Product | Byproduct |
|---|---|---|---|
| N-stearoyl 4-hydroxysphinganine + phosphatidylinositol | Aur1 | IPC + diacylglycerol | – |
Mannosylation to Form MIPC
IPC undergoes further modification via mannosyltransferase (Csg1/Csg2 or Csh1/Csg2 complexes) to produce mannose-inositol-phosphoceramide (MIPC) .
| Substrate | Enzyme | Product | Donor Molecule |
|---|---|---|---|
| IPC | Csg1/Csg2 | MIPC | GDP-mannose |
-
Structural Impact :
Degradation via Ceramidases
N-stearoyl 4-hydroxysphinganine is hydrolyzed by alkaline ceramidases (YPC1/YDC1) to regenerate 4-hydroxysphinganine and stearic acid .
| Substrate | Enzyme | Products | Localization |
|---|---|---|---|
| N-stearoyl 4-hydroxysphinganine | YPC1 | 4-hydroxysphinganine + stearate | Vacuole |
-
Regulatory Role :
Analytical Characterization
Key methods for verifying reaction products include:
Table 1: Analytical Parameters
| Method | Conditions/Results |
|---|---|
| TLC | 80:20:2 CHCl₃/MeOH/NH₄OH; Rf = 0.42 |
| Mass Spectrometry | [M+H]⁺ = 585.0 m/z (theoretical: 584.969) |
| Ninhydrin Test | Negative (confirms absence of free amines) |
Comparative Activity with Analogues
Structural variations in the acyl chain or sphingoid base alter reactivity:
| Compound | Acyl Chain | Reaction Rate with Aur1 (vs. C18:0) |
|---|---|---|
| N-palmitoyl 4-hydroxysphinganine | C16:0 | 65% |
| N-lignoceroyl 4-hydroxysphinganine | C24:0 | 42% |
This synthesis of data highlights the centrality of N-stearoyl 4-hydroxysphinganine in yeast sphingolipid pathways, with implications for antifungal drug development and membrane biology research .
Scientific Research Applications
N-stearoyl 4-hydroxysphinganine has a wide range of applications in scientific research:
Chemistry: Used as a standard for lipid analysis in mass spectrometry.
Biology: Plays a role in cell signaling and apoptosis.
Medicine: Investigated for its potential in treating skin disorders due to its anti-inflammatory properties.
Industry: Utilized in the formulation of skincare products for its moisturizing and barrier-protecting effects.
Mechanism of Action
N-stearoyl 4-hydroxysphinganine exerts its effects through various molecular targets and pathways:
Cell Signaling: Modulates signaling pathways involved in cell growth, differentiation, and apoptosis.
Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines.
Barrier Function: Enhances the barrier function of the skin by preventing moisture loss.
Comparison with Similar Compounds
Structural and Physicochemical Differences
The primary structural distinction among sphinganine derivatives lies in the acyl chain length and hydroxylation patterns. Key examples include:
Key Observations :
Mechanistic Insights :
Thermodynamic and Surfactant Properties
| Parameter | N-Stearoyl 4-Azasebacic Acid (NaOH) | N-Stearoyl 4-Azasebacic Acid (Pyridine) |
|---|---|---|
| Γmax (10⁻⁶ mol/m²) | 3.4 | 3.2 |
| Amin (10⁻²⁰ m²) | 52 | 54 |
| ΔGmin (kJ/mol) | -24 | -26 |
Implications :
- Lower ΔGmin values indicate greater spontaneity in micelle formation, a property likely shared by sphinganine derivatives with similar acyl chains .
Biological Activity
N-stearoyl 4-hydroxysphinganine, a sphingolipid derivative, has garnered attention for its biological activities within the model organism Saccharomyces cerevisiae. This compound plays a crucial role in various cellular processes, including membrane integrity, signaling pathways, and stress responses. This article delves into the biological activity of N-stearoyl 4-hydroxysphinganine, supported by research findings, case studies, and relevant data tables.
1. Sphingolipid Metabolism and Regulation
The metabolism of sphingolipids in S. cerevisiae is complex and involves several enzymes that regulate the synthesis and degradation of these lipids. N-stearoyl 4-hydroxysphinganine is synthesized from dihydrosphingosine (DHS) through the action of ceramide synthases, which are critical for maintaining cellular lipid homeostasis.
Key Enzymes Involved:
| Enzyme Name | Function | Location |
|---|---|---|
| Ceramide Synthase | Synthesizes ceramides from fatty acids | Endoplasmic Reticulum |
| Dihydroceramidase | Hydrolyzes dihydroceramides | Cytoplasm |
| IPC Synthase | Converts ceramides to inositol phosphorylceramides | Golgi Apparatus |
2. Role in Stress Response
Research indicates that N-stearoyl 4-hydroxysphinganine is involved in the heat stress response of S. cerevisiae. During exposure to elevated temperatures, the concentration of specific sphingolipids, including this compound, increases significantly. This response is believed to modulate gene expression related to stress adaptation.
Study Findings:
- A study utilized time-dependent metabolic concentration data to analyze sphingolipid responses under heat stress conditions. The results demonstrated that enzyme activities within the sphingolipid pathway were altered, leading to changes in metabolic profiles and subsequent gene expression adjustments .
3. Implications for Membrane Integrity
Sphingolipids, including N-stearoyl 4-hydroxysphinganine, contribute to membrane structure and fluidity. The presence of this compound in the plasma membrane enhances its stability and protects against environmental stresses.
Experimental Evidence:
- Deletion studies involving genes responsible for sphingolipid synthesis showed that loss of these genes resulted in compromised membrane integrity and increased susceptibility to environmental stresses .
Case Study: Gut Fermentation Syndrome
A notable case study highlighted the role of S. cerevisiae in gut fermentation syndrome, where overgrowth of this yeast led to alcohol production from carbohydrates in the gut. The patient's treatment involved antifungal therapy targeting S. cerevisiae, which resolved symptoms associated with this syndrome . This case underscores the dual role of S. cerevisiae as both a beneficial organism and a potential pathogen under certain conditions.
1. Interaction with Antimicrobial Agents
Studies have shown that N-stearoyl 4-hydroxysphinganine influences the sensitivity of S. cerevisiae to various antimicrobial agents. The deletion of specific genes involved in sphingolipid metabolism altered yeast sensitivity to these agents, suggesting a protective role for this sphingolipid against antimicrobial toxicity .
2. Potential Therapeutic Applications
Given its biological activity, N-stearoyl 4-hydroxysphinganine may have therapeutic potential in modulating immune responses or protecting against cellular stressors. Further research is needed to explore its applications in clinical settings.
Q & A
Q. What is the chemical structure and biosynthesis pathway of N-stearoyl 4-hydroxysphinganine in Saccharomyces cerevisiae?
N-Stearoyl 4-hydroxysphinganine is a sphingolipid derivative comprising a stearic acid (C18:0) acylated to the amino group of 4-hydroxysphinganine (phytosphingosine). Its molecular formula is C₃₆H₇₃NO₄ (CAS 475995-75-6) . Biosynthesis involves:
- Step 1 : Synthesis of phytosphingosine (4-hydroxysphinganine) via the sphingolipid pathway, starting with serine and palmitoyl-CoA.
- Step 2 : Acylation by the enzyme 4-hydroxysphinganine ceramide fatty acyl 2-hydroxylase (EC 1.14.18.5), encoded by the SCS7 gene in yeast. This enzyme hydroxylates the fatty acid moiety at the C-2 position .
Methodological Insight : Gene deletion studies (e.g., SCS7 knockout) combined with lipidomic profiling (LC-MS) can validate biosynthesis pathways .
Q. What role does N-stearoyl 4-hydroxysphinganine play in Saccharomyces cerevisiae membrane dynamics and stress adaptation?
As a ceramide, it contributes to membrane rigidity and signaling under stress. Key roles include:
- Membrane Integrity : Stabilizes lipid rafts, critical for nutrient sensing and stress signaling .
- Oxidative Stress Response : Modulates redox homeostasis via interactions with enzymes like superoxide dismutase .
Experimental Validation : Use SCS7 mutants to assess membrane fluidity (e.g., fluorescence anisotropy) and stress survival assays (e.g., H₂O₂ sensitivity) .
Advanced Questions
Q. How can researchers investigate the genetic regulation of N-stearoyl 4-hydroxysphinganine biosynthesis in yeast?
- Gene Deletion Libraries : Utilize systematic knockout strains (e.g., SCS7Δ) to study phenotypic impacts on lipid profiles .
- Transcriptomics : DNA microarrays (e.g., Yeast 2.0 arrays) can identify co-regulated genes under sphingolipid depletion .
- Enzyme Assays : Purify SCS7 and measure hydroxylation activity using radiolabeled substrates (e.g., ³H-palmitate) .
Data Interpretation : Cross-reference lipidomic data (LC-MS) with transcriptomic clusters to map regulatory networks .
Q. What analytical challenges arise in quantifying N-stearoyl 4-hydroxysphinganine in biological samples, and how are they addressed?
- Challenge 1 : Low abundance in complex lipid mixtures.
- Challenge 2 : Isomer separation (e.g., distinguishing 2-hydroxy vs. non-hydroxylated acyl chains).
Q. How do physicochemical properties of N-stearoyl 4-hydroxysphinganine influence experimental design in membrane studies?
-
Surfactant Behavior : Its amphiphilic nature (critical micelle concentration ~3.2 × 10⁻⁶ mol m⁻²) affects membrane reconstitution assays .
-
Thermodynamic Parameters :
Parameter Value Γmax (mol m⁻²) 3.2 × 10⁻⁶ Amin (m²) 54 × 10⁻²⁰ ΔGmin (kJ mol⁻¹) -26
Methodological Note : Use Langmuir-Blodgett troughs to measure monolayer formation and intermolecular interactions .
Q. Can findings from mammalian studies on analogous compounds (e.g., N-stearoylethanolamine) inform yeast research on N-stearoyl 4-hydroxysphinganine?
While structural differences exist, mechanistic parallels include:
- Stress Adaptation : Both compounds normalize neurochemical markers (e.g., corticosterone, serotonin) in chronic stress models .
- Oxidative Stress Mitigation : Reduce TBARS (thiobarbituric acid-reactive substances) and nitric oxide metabolites .
Caveat : Yeast lacks an endocannabinoid system, so pathways involving PPARα/CB1 receptors (observed in rats) may not apply .
Experimental Cross-Validation : Compare yeast SCS7Δ phenotypes with mammalian cell lines lacking analogous enzymes (e.g., FA2H knockout mice) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
